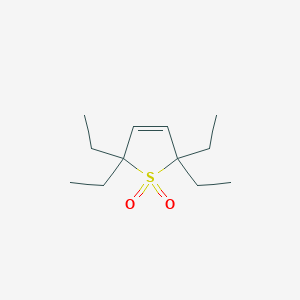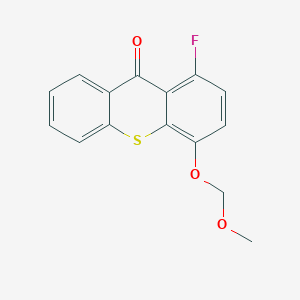
1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one is a chemical compound with a unique structure that includes a fluorine atom, a methoxymethoxy group, and a thioxanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one typically involves multiple steps, starting with the preparation of the thioxanthene core. The introduction of the fluorine atom and the methoxymethoxy group can be achieved through specific substitution reactions. Common reagents used in these reactions include fluorinating agents and methoxymethylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methoxybenzene: Shares the fluorine and methoxy groups but lacks the thioxanthene core.
4-Fluoroanisole: Similar structure but with different functional groups.
1-Fluoro-4-nitrobenzene: Contains a fluorine atom and a nitro group instead of the methoxymethoxy group.
Uniqueness
1-Fluoro-4-(methoxymethoxy)-9H-thioxanthen-9-one is unique due to its combination of a fluorine atom, a methoxymethoxy group, and a thioxanthene core
Properties
CAS No. |
106032-20-6 |
|---|---|
Molecular Formula |
C15H11FO3S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1-fluoro-4-(methoxymethoxy)thioxanthen-9-one |
InChI |
InChI=1S/C15H11FO3S/c1-18-8-19-11-7-6-10(16)13-14(17)9-4-2-3-5-12(9)20-15(11)13/h2-7H,8H2,1H3 |
InChI Key |
AFSHOZRZYSHIPX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C2C(=C(C=C1)F)C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


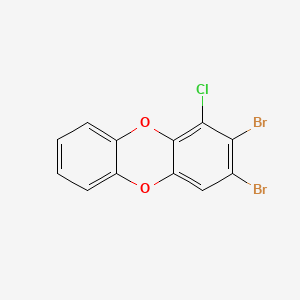

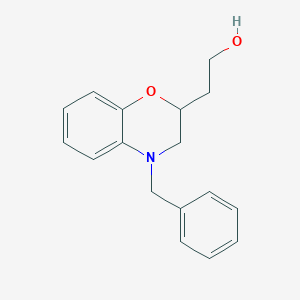
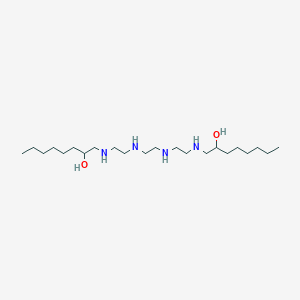
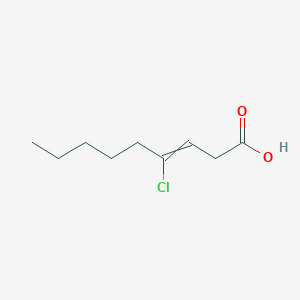
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
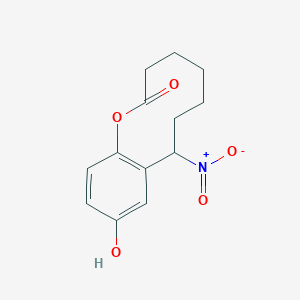
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
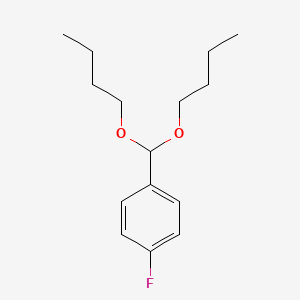
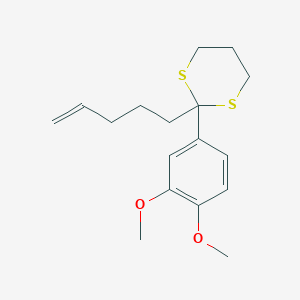
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
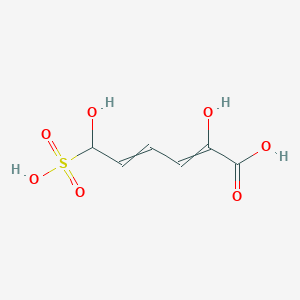
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
